

# Low response to Sevabertinib in HER2-amplified cell lines

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## Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

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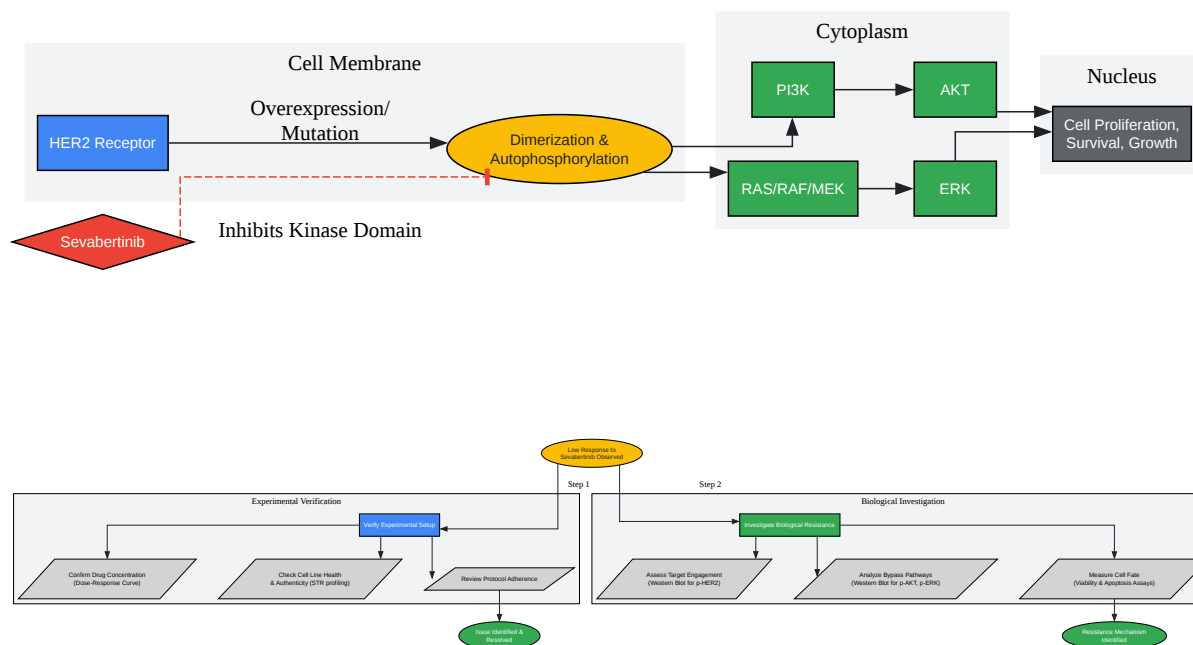
## Technical Support Center: Sevabertinib Experiments

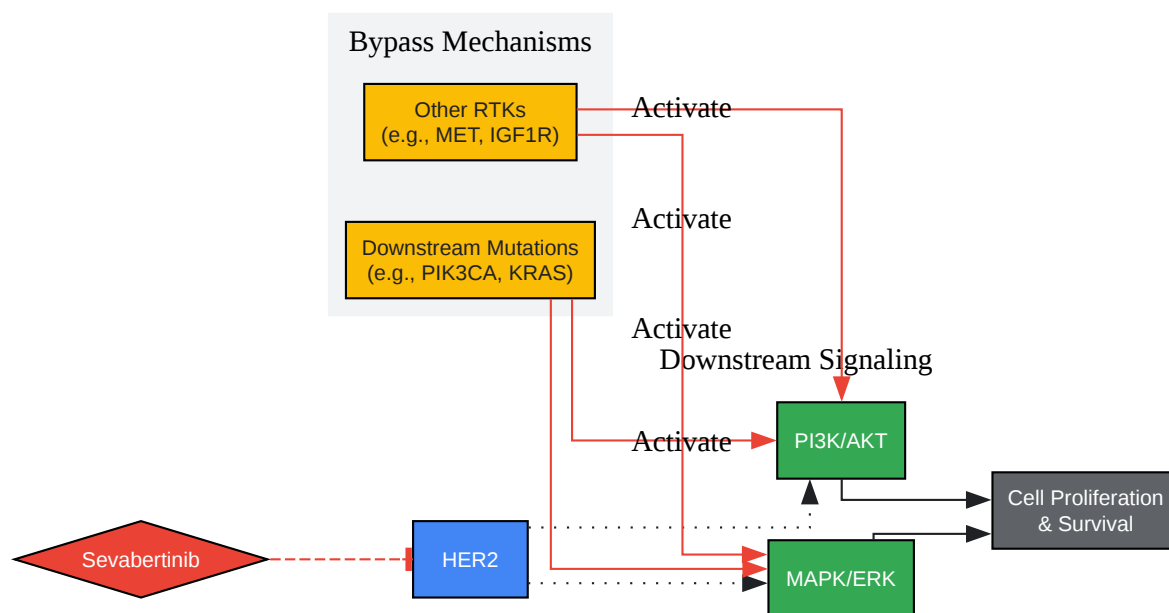
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a low response to **Sevabertinib** in HER2-amplified cell lines.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: What is the intended mechanism of action for Sevabertinib?

Answer: **Sevabertinib** (BAY 2927088) is an oral, reversible, and potent tyrosine kinase inhibitor (TKI) that targets tumors with mutations in the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] In HER2-amplified or mutated cells, the HER2 receptor is overactive, leading to uncontrolled cell growth and proliferation through downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[4] [5] **Sevabertinib** works by binding to the ATP-binding site within the kinase domain of the HER2 receptor, inhibiting its autophosphorylation and subsequently blocking the activation of these downstream pathways.[4]





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